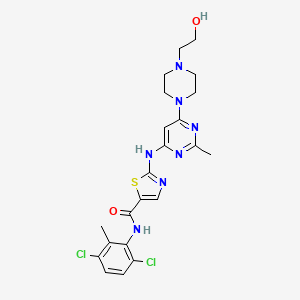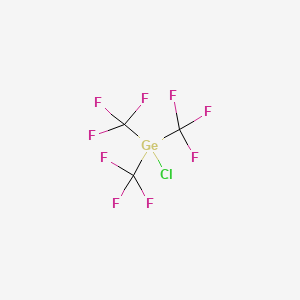
5-Chloro Dasatinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro Dasatinib is a derivative of Dasatinib, a second-generation tyrosine kinase inhibitor. Dasatinib is primarily used in the treatment of Philadelphia chromosome-positive leukemias, including chronic myeloid leukemia and acute lymphoblastic leukemia . The addition of a chlorine atom to the Dasatinib molecule enhances its chemical properties, making it a potent inhibitor of multiple kinases involved in cancer progression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Dasatinib involves several key steps:
Substitution Reaction: 2-bromothiazole-5-formic acid reacts with 2-methyl-4-amino-6-chloropyrimidine to form an intermediate compound.
Acyl Chlorination and Amidation: The intermediate undergoes acyl chlorination with 2-chloro-6-methylaniline, followed by amidation to form the final product.
Hydrolysis: The acetyl group is removed through hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves:
Use of Phase Transfer Catalysts: To enhance reaction efficiency and yield.
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to ensure high purity and minimal side reactions.
化学反応の分析
Types of Reactions: 5-Chloro Dasatinib undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Halogen substitution reactions can modify its chlorine atom to other halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol.
Major Products:
Sulfoxides and Sulfones: Formed during oxidation reactions.
Primary Amines: Resulting from reduction reactions.
科学的研究の応用
5-Chloro Dasatinib has a wide range of applications in scientific research:
作用機序
5-Chloro Dasatinib exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and c-KIT . It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways . This inhibition leads to reduced proliferation and increased apoptosis of cancer cells .
類似化合物との比較
Imatinib: First-generation tyrosine kinase inhibitor used for similar indications.
Nilotinib: Another second-generation tyrosine kinase inhibitor with a different chemical structure but similar targets.
Uniqueness of 5-Chloro Dasatinib:
Potency: this compound is more potent than Imatinib and Nilotinib in inhibiting certain kinases.
Resistance Profile: It is effective against some mutations that confer resistance to other tyrosine kinase inhibitors.
Chemical Stability: The addition of the chlorine atom enhances its chemical stability and bioavailability.
特性
分子式 |
C22H25Cl2N7O2S |
|---|---|
分子量 |
522.4 g/mol |
IUPAC名 |
N-(3,6-dichloro-2-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25Cl2N7O2S/c1-13-15(23)3-4-16(24)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-7-5-30(6-8-31)9-10-32/h3-4,11-12,32H,5-10H2,1-2H3,(H,29,33)(H,25,26,27,28) |
InChIキー |
LITGONQXXNEUDE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)

![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)





![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
